![molecular formula C22H20N4O5 B2571908 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butylquinazoline-2,4(1H,3H)-dione CAS No. 1207011-62-8](/img/structure/B2571908.png)

1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butylquinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

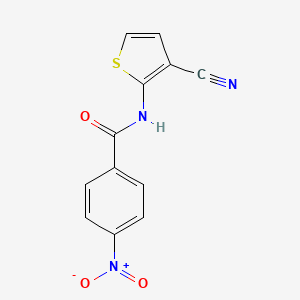

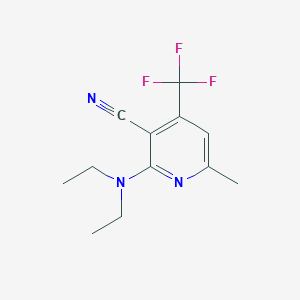

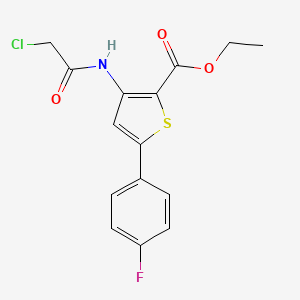

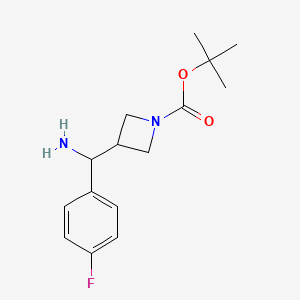

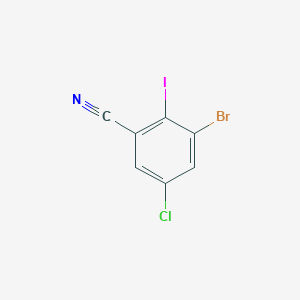

The compound appears to contain several structural components, including a benzodioxole, an oxadiazole, and a quinazolinedione. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . Quinazolinedione is a type of quinazoline, a class of organic compounds that are often used in the synthesis of various drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis of its molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and the presence of functional groups. For example, the presence of the benzodioxole might make the compound more lipophilic, which could affect its solubility and stability .Aplicaciones Científicas De Investigación

Reusable Chemosensors for Ion Detection

Derivatives like 1,8-naphthalimide have been successfully synthesized and used as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. These compounds exhibit selectivity for fluoride ion over a range of other anions due to their ability to undergo deprotonation by fluoride ion, leading to a significant color change. This property is utilized in the development of sensors for environmental and biological applications, highlighting their versatility and functionality in detecting specific ions in complex matrices Liang Zhang, Feng Zhang, L. Ding, & Junkuo Gao, 2020.

Synthesis of Polycyclic Fused-Ring Systems

Research has also focused on the synthesis of new polycyclic fused-ring systems, such as 15H-isoquino[2′,3′:3,4]imidazo[2,1-b]quinazoline-7,13,15-triones and 14H-isoquino[2′,3′:3,4]imidazo[2,1-b]benzo[g]quinazoline-8,14,16-trione. These compounds have been synthesized from reactions involving thiohydantoin and have been tested for their antitumor activities, indicating the potential for these structures in medicinal chemistry and pharmaceutical research A. Khodair, J. Gesson, & E. El‐Ashry, 2004.

Characterization and Growth Inhibitory Potency

Compounds like 6-(3-Methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been characterized using NMR spectroscopy and have shown potential as inhibitors for specific biological targets such as poly(adenosine diphosphate ribose) polymerase (PARP). These studies demonstrate the application of these compounds in understanding molecular interactions and evaluating their potential therapeutic effects Zhor Senhaji Mouhri, Elliot Goodfellow, Steven P. Kelley, R. Stein, R. Rogers, & Bertrand J. Jean-Claude, 2017.

Development of Effective Synthesis Methods

Innovative synthesis methods have been developed for compounds like 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, showcasing the advancement in chemical synthesis techniques. These methods aim to improve the efficiency and yield of complex heterocyclic compounds, facilitating their application in further scientific research and development V. Tkachuk, T. Lyubchuk, T. Tkachuk, & O. Hordiyenko, 2020.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O5/c1-2-3-10-25-21(27)15-6-4-5-7-16(15)26(22(25)28)12-19-23-20(24-31-19)14-8-9-17-18(11-14)30-13-29-17/h4-9,11H,2-3,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKWFHJMJIEPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2571830.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2571833.png)

![2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2571834.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2571836.png)

![N-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2571837.png)

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2571841.png)

![5-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2571848.png)